molecular formula C17H18N2O5 B2473163 3-(3,5-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one CAS No. 831208-57-2

3-(3,5-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one

Cat. No.: B2473163
CAS No.: 831208-57-2
M. Wt: 330.34
InChI Key: DMHYHMHYHDBQLI-UHFFFAOYSA-N
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Description

3-(3,5-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one is a complex organic compound that features a piperidine ring, a chromenone core, and a nitro group

Preparation Methods

The synthesis of 3-(3,5-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 3,5-dimethylpiperidine.

    Attachment of the Carbonyl Group: The carbonyl group is introduced via acylation reactions, often using reagents like acyl chlorides.

    Formation of the Chromenone Core: The chromenone core is synthesized through cyclization reactions involving salicylaldehyde derivatives.

    Introduction of the Nitro Group: The nitro group is typically introduced via nitration reactions using nitric acid or other nitrating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

3-(3,5-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form new carbon-carbon bonds.

Scientific Research Applications

3-(3,5-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, contributing to its biological activity.

Comparison with Similar Compounds

3-(3,5-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one can be compared with similar compounds such as:

    3-(3,5-dimethylpiperidine-1-carbonyl)-2H-chromen-2-one: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    6-nitro-2H-chromen-2-one: Lacks the piperidine ring, which affects its overall molecular structure and properties.

    3-(3,5-dimethylpiperidine-1-carbonyl)-6-amino-2H-chromen-2-one: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Properties

IUPAC Name

3-(3,5-dimethylpiperidine-1-carbonyl)-6-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-10-5-11(2)9-18(8-10)16(20)14-7-12-6-13(19(22)23)3-4-15(12)24-17(14)21/h3-4,6-7,10-11H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHYHMHYHDBQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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